![molecular formula C20H18F3N5O2S B2555797 N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide CAS No. 900019-60-5](/img/structure/B2555797.png)
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological and Environmental Stability
- Degradation and Stability Analysis : A study focused on the degradation processes of nitisinone, a compound structurally related to N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide, highlighted the importance of understanding the stability and degradation pathways of such compounds in various conditions. The research employed LC-MS/MS to study nitisinone's stability, identifying major degradation products and shedding light on potential risks and benefits of its medical application (Barchańska et al., 2019).
Organic Synthesis and Methodology
- Synthetic Methodologies : The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been explored to improve efficiency and reduce environmental impact. This research reflects ongoing efforts to develop safer, more cost-effective synthetic routes for complex molecules (Qiu et al., 2009).
Environmental Impact and Control Measures
- Nitrogenous Disinfection By-products : The presence of nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and cyanogen halides, has raised concerns due to their high toxicity. Studies on the occurrence, control, and environmental impact of N-DBPs provide crucial insights into managing these contaminants in water sources (Bond et al., 2011).
Biomarker Development for Cancer and Tobacco Exposure
- Carcinogen Metabolites as Biomarkers : Research on human urinary carcinogen metabolites offers a practical approach for understanding the relationship between tobacco exposure and cancer. Identifying specific metabolites in urine can serve as biomarkers for assessing exposure levels and the effectiveness of tobacco harm reduction strategies (Hecht, 2002).
Advanced Oxidation Processes for Drug Degradation
- Degradation of Pharmaceuticals : The application of advanced oxidation processes (AOPs) for the degradation of pharmaceutical compounds, such as acetaminophen, demonstrates the potential of these methods in treating water and reducing environmental contamination. This research emphasizes the importance of understanding degradation pathways, kinetics, and by-products to enhance treatment processes (Qutob et al., 2022).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)15-4-7-17(18(12-15)28(29)30)26-8-1-9-27(11-10-26)19(31)25-16-5-2-14(13-24)3-6-16/h2-7,12H,1,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTABQRIRURKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC2=CC=C(C=C2)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

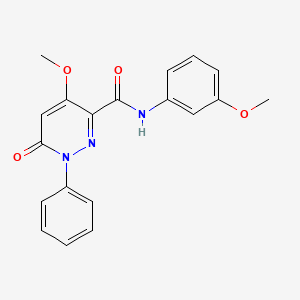
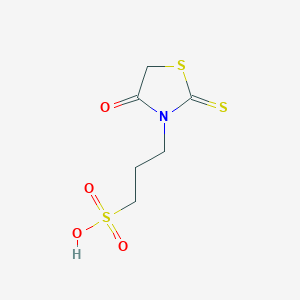
![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)
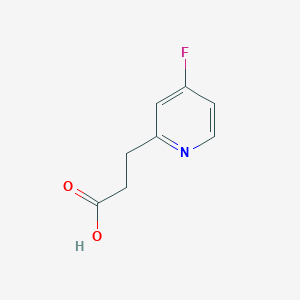
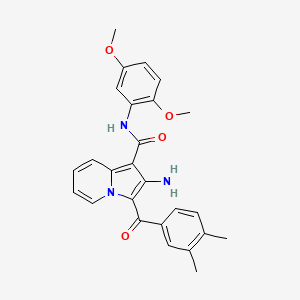
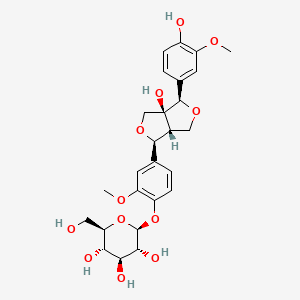
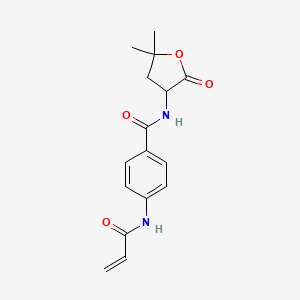
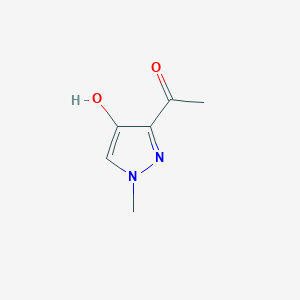
![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)
